N-Desisopropylpropranolol

Catalog No.
S601639
CAS No.
20862-11-7
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desisopropylpropranolol

CAS Number

20862-11-7

Product Name

N-Desisopropylpropranolol

IUPAC Name

1-amino-3-naphthalen-1-yloxypropan-2-ol

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2

InChI Key

ZFMCITCRZXLMDJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O

Synonyms

N-deisopropylpropranolol, N-desisopropylpropranolol, N-desisopropylpropranolol hydrochloride, N-desisopropylpropranolol hydrochloride, (+-)-isomer, N-desisopropylpropranolol, (+-)-isomer

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O

The exact mass of the compound N-Desisopropylpropranolol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Desisopropylpropranolol as a Metabolite of Propranolol:

N-Desisopropylpropranolol is a primary metabolite of the beta-blocker drug propranolol. This means that when the body breaks down propranolol, N-Desisopropylpropranolol is one of the main products formed. This information is readily available on various resources like PharmGKB: .

N-Desisopropylpropranolol is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used for treating various cardiovascular conditions. The chemical structure of N-Desisopropylpropranolol is represented by the formula C13H15NO2, and it is characterized by the absence of the isopropyl group present in its parent compound, propranolol. This modification affects its pharmacological properties and metabolic pathways, making it a subject of interest in pharmacokinetics and drug metabolism studies .

  • While propranolol's mechanism of action is well-understood, NDP's specific mechanism requires further research.
  • Due to the structural similarity, it's possible NDP might have some weak beta-blocking activity by binding to beta-adrenergic receptors. However, the lack of the isopropyl group might significantly reduce its potency compared to propranolol [].
  • As research on NDP is limited, specific safety information is unavailable.
  • Given its origin as a metabolite of propranolol, it's likely to share some of its safety concerns, such as potential for low blood pressure and bronchospasm in asthmatic individuals [].

Limitations and Future Research

  • In-depth research on NDP's pharmacological properties, including its potential biological effects and interactions, is needed.
  • Understanding its metabolism and clearance from the body would be valuable.

N-Desisopropylpropranolol undergoes various metabolic transformations primarily in the liver. The main metabolic pathway involves the action of monoamine oxidase, which catalyzes the deamination of N-Desisopropylpropranolol to form an aldehyde intermediate. This intermediate is subsequently metabolized by mitochondrial aldehyde dehydrogenase to produce naphthoxylactic acid . The reaction sequence highlights the compound's role as a substrate in enzymatic processes that lead to further metabolite formation.

N-Desisopropylpropranolol's primary application lies in its role as a metabolite in pharmacokinetic studies of propranolol. Understanding its formation and effects helps in predicting the therapeutic outcomes and side effects associated with propranolol treatment. Furthermore, research into N-Desisopropylpropranolol may provide insights into drug interactions and individual variations in drug metabolism among patients .

Studies focusing on N-Desisopropylpropranolol have explored its interactions with various enzymes involved in drug metabolism. Specifically, investigations have shown that it can be deaminated by monoamine oxidase and subsequently processed by aldehyde dehydrogenase. These interactions are crucial for understanding how genetic variations in these enzymes may affect drug efficacy and safety profiles in different populations .

N-Desisopropylpropranolol can be compared with several structurally related compounds, particularly other metabolites of propranolol and similar beta-blockers. Here are some notable comparisons:

CompoundStructure ModificationBiological ActivityUnique Features
PropranololParent compoundStrong beta-blockingNon-selective beta antagonist
4-HydroxypropranololHydroxylation at 4-positionActive beta-blockingLonger half-life than propranolol
Naphthoxylactic AcidFurther metabolism productReduced activityEnd product of N-Desisopropylpropranolol metabolism
AtenololSelective beta-1 blockerStronger on β1 receptorsCardioselective properties

N-Desisopropylpropranolol's uniqueness lies in its specific metabolic formation from propranolol and its distinct pharmacological profile compared to other metabolites and related compounds . Understanding these differences is vital for tailoring therapeutic strategies involving beta-blockers.

Molecular Composition

Molecular Formula C13H15NO2

N-Desisopropylpropranolol possesses the molecular formula C13H15NO2, establishing its fundamental chemical composition [1] [3]. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure [1]. The compound is also known by its International Union of Pure and Applied Chemistry name: 1-amino-3-(naphthalen-1-yloxy)propan-2-ol [3] [8]. The molecular formula reflects the structural characteristics of this metabolite, which is derived from propranolol through N-dealkylation processes [1] [8].

Molecular Weight Determination (217.26 g/mol)

The molecular weight of N-Desisopropylpropranolol has been precisely determined to be 217.26 grams per mole [1] [4] [8]. This value represents the average molecular weight calculated from the atomic masses of all constituent atoms [1]. The monoisotopic molecular weight, which accounts for the most abundant isotope of each element, is reported as 217.110278729 daltons [1] [2]. These measurements are consistent across multiple analytical databases and represent fundamental physical properties essential for analytical identification and quantification [1] [4] [8].

PropertyValueSource
Average Molecular Weight217.26 g/molDrugBank, PubChem [1] [3]
Monoisotopic Mass217.110278729 g/molDrugBank [1]
Exact Mass217.11000 g/molChemSrc [33]

Atomic Arrangement and Bonding

The atomic arrangement of N-Desisopropylpropranolol consists of a naphthalene ring system connected to a propanol chain through an ether linkage [1] [3]. The backbone structure features a three-carbon propanol chain with a secondary alcohol group at the second carbon position and a primary amine group at the terminal carbon [1] [3]. The naphthalene moiety, comprising two fused benzene rings, is attached via an oxygen atom to the first carbon of the propanol chain [1] [3]. The chemical connectivity can be represented by the Simplified Molecular Input Line Entry System notation: NCC(O)COC1=CC=CC2=CC=CC=C12 [1] [3] [8].

Structural Characteristics

Two-Dimensional Structure Analysis

The two-dimensional structural representation of N-Desisopropylpropranolol reveals a linear arrangement of functional groups extending from the naphthalene aromatic system [3] [7]. The planar naphthalene ring system provides structural rigidity to the molecule, while the flexible propanol chain allows for conformational variability [3]. The ether linkage between the naphthalene oxygen and the propanol carbon creates a connection point that influences the overall molecular geometry [3]. The two-dimensional structure demonstrates clear spatial relationships between the aromatic system and the aliphatic chain, which are crucial for understanding molecular interactions [3] [7].

Three-Dimensional Conformational Studies

Three-dimensional conformational analysis of N-Desisopropylpropranolol indicates multiple possible spatial arrangements due to rotational freedom around single bonds [3] [7]. The naphthalene ring system maintains planarity due to aromatic conjugation, while the propanol chain exhibits flexibility around carbon-carbon and carbon-oxygen bonds [3]. Computational studies suggest that the molecule can adopt various conformations, with energy barriers governing transitions between different spatial arrangements [3]. The three-dimensional structure influences physicochemical properties such as solubility and biological activity through spatial orientation of functional groups [3] [7].

Functional Group Identification

N-Desisopropylpropranolol contains several distinct functional groups that define its chemical behavior [1] [3]. The primary amine group (-NH2) located at the terminal carbon provides basic properties and serves as a site for potential chemical modifications [1] [3]. The secondary alcohol group (-OH) on the middle carbon of the propanol chain contributes to hydrogen bonding capabilities and influences solubility characteristics [1] [3]. The ether linkage (-O-) connecting the naphthalene system to the propanol chain provides structural connectivity while maintaining chemical stability [1] [3]. The naphthalene aromatic system contributes hydrophobic characteristics and provides sites for π-π interactions [1] [3].

Physicochemical Parameters

Solubility Behavior

The water solubility of N-Desisopropylpropranolol has been determined to be 0.55 milligrams per milliliter at standard conditions [1]. This moderate water solubility reflects the compound's amphiphilic nature, possessing both hydrophilic functional groups (amine and hydroxyl) and hydrophobic components (naphthalene ring system) [1]. The solubility characteristics are influenced by the balance between polar and nonpolar regions within the molecular structure [1]. The presence of hydrogen bond donors and acceptors contributes to aqueous solubility, while the aromatic naphthalene system provides lipophilic character [1].

PropertyValueMethodSource
Water Solubility0.55 mg/mLALOGPSDrugBank [1]
Hydrogen Acceptor Count3ComputationalDrugBank [1]
Hydrogen Donor Count2ComputationalDrugBank [1]
Polar Surface Area55.48 ŲComputationalDrugBank [1]

Partition Coefficients

The octanol-water partition coefficient (log P) of N-Desisopropylpropranolol has been calculated using multiple computational methods [1]. The ALOGPS method yields a log P value of 1.48, while Chemaxon algorithms provide a value of 1.38 [1]. These values indicate moderate lipophilicity, suggesting the compound can partition into both aqueous and lipid environments [1]. The partition coefficient reflects the balance between hydrophilic and lipophilic characteristics within the molecular structure [1]. The logarithmic solubility parameter (log S) has been determined to be -2.6, providing additional insight into dissolution behavior [1].

pKa Values and Ionization States

The ionization behavior of N-Desisopropylpropranolol is characterized by specific pKa values that determine protonation states under physiological conditions [1] [17]. The strongest basic site exhibits a pKa value of 9.32, primarily associated with the primary amine group [1]. The strongest acidic site shows a pKa value of 14.1, likely corresponding to the hydroxyl group [1]. Under physiological pH conditions (approximately 7.4), the compound predominantly exists in a positively charged state due to protonation of the amine group [1]. The physiological charge of +1 reflects the predominant ionization state under biological conditions [1] [17].

Spectroscopic Properties

Spectroscopic characterization of N-Desisopropylpropranolol involves multiple analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [21] [22] [24]. High-performance liquid chromatography coupled with tandem mass spectrometry has been extensively used for analytical identification and quantification [22] [24]. The compound exhibits characteristic fragmentation patterns in mass spectrometric analysis, with molecular ion peaks corresponding to the calculated molecular weight [22] [24]. Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling patterns [21]. Ultraviolet absorption spectroscopy reveals characteristic absorption bands associated with the naphthalene chromophore [23].

Stereochemistry and Chirality

Stereogenic Centers Analysis

N-Desisopropylpropranolol contains one stereogenic center located at the second carbon of the propanol chain, where the hydroxyl group is attached [27] [30]. This asymmetric carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methylene group connected to the amine, and a methylene group linked to the naphthalene ether [27] [30]. The presence of this stereogenic center enables the existence of two enantiomeric forms with distinct spatial arrangements [27] [30]. The stereochemistry at this center significantly influences the compound's biological activity and pharmacological properties [27] [28].

S(-)-N-Desisopropylpropranolol Properties

The S(-)-enantiomer of N-Desisopropylpropranolol, identified by Chemical Abstracts Service number 88547-38-0, represents one of the two possible stereoisomers [32]. This enantiomer exhibits levorotatory optical activity, rotating plane-polarized light in a counterclockwise direction [32]. Analytical studies have demonstrated enantioselective differences in metabolic processes, with the S(-)-enantiomer showing distinct kinetic parameters in enzymatic reactions [27]. The S(-)-form has been isolated and characterized as a pure stereoisomer for research and analytical purposes [32].

R(+)-N-Desisopropylpropranolol Characterization

The R(+)-enantiomer of N-Desisopropylpropranolol, designated by Chemical Abstracts Service number 88547-39-1, exhibits dextrorotatory optical activity [33]. This stereoisomer rotates plane-polarized light in a clockwise direction, opposite to its S(-)-counterpart [33]. Enzymatic studies have revealed enantioselective acetylation processes, with the R(+)-enantiomer demonstrating higher reaction rates compared to the S(-)-form [27]. The molecular weight of 217.26 grams per mole remains identical for both enantiomers, as expected for stereoisomeric pairs [33].

Racemic Mixture Analysis

The racemic mixture of N-Desisopropylpropranolol consists of equal proportions of both R(+) and S(-) enantiomers, resulting in optical inactivity [30] [31]. This equimolar combination exhibits no net rotation of plane-polarized light due to the cancellation of opposite rotational effects [31] [34]. The racemic form is commonly encountered in synthetic preparations and metabolic processes where no stereoselective factors are present [31] [34]. Analytical separation of the racemic mixture into individual enantiomers requires specialized chromatographic techniques employing chiral stationary phases [29]. The resolution of the racemate enables detailed study of individual enantiomer properties and biological activities [29] [34].

StereoisomerCAS NumberOptical ActivityMolecular Weight
S(-)-enantiomer88547-38-0Levorotatory217.26 g/mol
R(+)-enantiomer88547-39-1Dextrorotatory217.26 g/mol
Racemic mixture20862-11-7Optically inactive217.26 g/mol

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

UNII

23EJC6KS1X

Metabolism Metabolites

N-Desisopropylpropranolol is a known human metabolite of dexpropranolol (propranolol).

Wikipedia

Norpropranolol

Dates

Last modified: 08-15-2023

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